(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Description
The compound “(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide” (CAS: 119060-90-1) is a synthetic acrylamide derivative characterized by a benzodioxole moiety and a substituted phenethylamine group. Its molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 407.45 g/mol. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological or inflammatory pathways .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-16-6-3-15(11-18(16)24-2)9-10-21-20(22)8-5-14-4-7-17-19(12-14)26-13-25-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,22)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXDEDPXCVRAPT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the formation of the benzodioxole moiety followed by the introduction of the prop-2-enamide group. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Telomerase Inhibition
The compound has also been evaluated for its ability to inhibit telomerase activity, an enzyme often upregulated in cancer cells. Using a telomeric repeat amplification protocol (TRAP) assay, it was found to significantly reduce telomerase activity in treated cells.
Table 2: Telomerase Activity Inhibition
| Compound | IC50 (µM) |
|---|---|
| (2E)-3-(1,3-benzodioxol-5-yl)... | 0.5 |
| BIBR1532 (Control) | 0.2 |
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential.
- Telomerase Inhibition : By binding to the telomerase enzyme's active site, it prevents elongation of telomeres in cancer cells.
Study 1: In Vitro Evaluation
A study assessed the cytotoxic effects of the compound on several cancer cell lines using standard viability assays. Results indicated a dose-dependent reduction in cell viability across all tested lines.
Study 2: In Vivo Assessment
In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents influence physicochemical properties, bioactivity, and target interactions.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using QSAR models (e.g., ).
Key Structural and Functional Differences
The 2-methylphenyl substituent in 5360-28-1 reduces molecular weight (307.34) and LogP (3.1), favoring aqueous solubility but possibly limiting target binding due to reduced aromatic interactions .
Bioactivity Clustering: highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s 3,4-dimethoxyphenethyl group may enhance affinity for catecholamine receptors (e.g., adrenergic or dopaminergic systems) compared to analogs with non-polar substituents . The N-methyl analog (C₂₄H₂₇NO₅) could exhibit altered metabolic stability, as methyl groups often reduce susceptibility to enzymatic degradation .
Synthetic Accessibility :
- Synthesis of the target compound likely employs carbodiimide-mediated amidation (e.g., EDC/HOBt), similar to methods in and . The 3,4-dimethoxyphenethyl group may require protective strategies during coupling to prevent demethylation .
Computational Similarity Metrics: Tanimoto and Dice indices () predict moderate similarity (~0.6–0.7) between the target compound and its analogs. dimethoxyphenethyl) .
Research Findings and Implications
- Bioactivity Profiles : Clustering analyses () suggest the target compound may share protein targets (e.g., kinases or GPCRs) with its analogs, but the dimethoxy group could confer selectivity for oxidative stress-related pathways .
- Retention Behavior : Per , QSRR models indicate that the target compound’s retention index in chromatographic systems would differ significantly from 5360-28-1 due to polarity variations from the methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
